molecular formula C16H18N2O B13219414 [(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine

Cat. No.: B13219414
M. Wt: 254.33 g/mol
InChI Key: KBPMVWSNFFKQGZ-UHFFFAOYSA-N
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Description

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features both furan and indole moieties. The presence of these heterocyclic structures makes it an interesting subject for research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine typically involves the reaction of furan derivatives with indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the indole ring can produce indolines .

Scientific Research Applications

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine is unique due to the combination of both furan and indole moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical and biological activities compared to compounds with only one of these moieties .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C16H18N2O/c1-12-14(15-6-2-3-7-16(15)18-12)8-9-17-11-13-5-4-10-19-13/h2-7,10,17-18H,8-9,11H2,1H3

InChI Key

KBPMVWSNFFKQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CO3

Origin of Product

United States

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